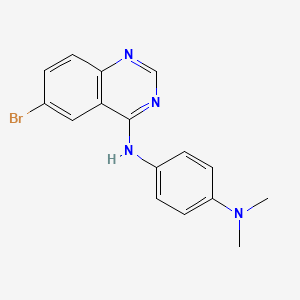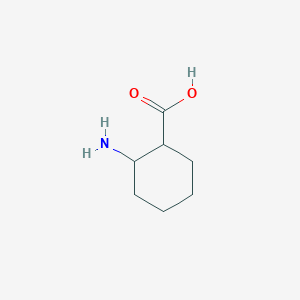
三磷酸腺苷镁
描述
Magnesium adenosine triphosphate (Magnesium ATP) is a complex formed by the binding of magnesium ions (Mg²⁺) to adenosine triphosphate (ATP). This compound plays a crucial role in various biological processes, including energy transfer, enzyme activation, and cellular signaling. Magnesium ATP is essential for the stability and function of ATP, the primary energy currency of cells .
科学研究应用
Magnesium ATP is extensively used in scientific research due to its pivotal role in cellular metabolism and energy transfer. Some key applications include:
作用机制
Target of Action
Magnesium ATP, also known as Adenosine 5’-triphosphate magnesium salt, primarily targets enzymes in the body. It plays a crucial role in over 300 enzymatic reactions . These enzymes are involved in various biological processes, including energy metabolism, carbohydrate metabolism, and DNA synthesis .
Mode of Action
Magnesium ATP interacts with its targets through inner sphere coordination , stabilizing anions or reactive intermediates . This interaction activates the molecule for nucleophilic attack , which is a key step in many biochemical reactions . Magnesium ATP also covers the negative charge of the triphosphate, allowing it to bind to hydrophobic clefts in the active site .
Biochemical Pathways
Magnesium ATP affects several biochemical pathways. It is essential for the formation of ATP, a molecule that stores and transfers energy in cells . Magnesium ATP also plays a role in the stability of all polyphosphate compounds in cells, including those associated with the synthesis of DNA and RNA . In addition, it is a cofactor in the ATPase enzyme required in several intracellular reactions, such as the glycolytic pathway .
Pharmacokinetics
Magnesium ATP is widely distributed in the body, with the majority being intracellular . It is primarily stored in bone and muscle, and less than 1-2% is present in blood and extracellular fluids . Equilibrium between tissue pools is reached slowly, with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .
Result of Action
The action of Magnesium ATP results in various molecular and cellular effects. It is essential for the production of ATP, DNA, RNA, and protein function . It also depresses neuronal activation . In the context of ATP, the presence of magnesium may facilitate the cleavage of the bond between the α- and β-phosphates by its electron-withdrawing effect .
Action Environment
The action of Magnesium ATP is influenced by various environmental factors. For instance, the concentration of the cation Mg2+ can affect the Gibbs free energy of ATP hydrolysis . The positively-charged magnesium ions help to stabilize the ATP molecule . Biological membranes are impermeable to magnesium, so transport proteins must facilitate the flow of magnesium, both into and out of cells and intracellular compartments .
生化分析
Biochemical Properties
Magnesium ATP plays a pivotal role in numerous biochemical reactions. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, nucleic acid synthesis, and protein synthesis . Enzymes such as hexokinase, phosphofructokinase, and ATP synthase require Magnesium ATP for their activity. The interaction between Magnesium ATP and these enzymes typically involves the binding of the magnesium ion to the phosphate groups of ATP, which stabilizes the transition state and lowers the activation energy of the reaction .
Cellular Effects
Magnesium ATP influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is involved in the phosphorylation of proteins, which is a key mechanism in cell signaling pathways. For instance, the activation of protein kinases by Magnesium ATP leads to the phosphorylation of target proteins, thereby modulating their activity and function . Additionally, Magnesium ATP is essential for the synthesis of nucleic acids, which directly impacts gene expression and cellular proliferation .
Molecular Mechanism
At the molecular level, Magnesium ATP exerts its effects through several mechanisms. It binds to enzymes and proteins, inducing conformational changes that enhance their catalytic activity. For example, in ATP synthase, Magnesium ATP binding facilitates the conversion of ADP to ATP during oxidative phosphorylation . Moreover, Magnesium ATP can act as an allosteric regulator, modulating the activity of enzymes by binding to sites other than the active site . This regulation is crucial for maintaining cellular homeostasis and responding to metabolic demands.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium ATP can vary over time. The stability of Magnesium ATP is influenced by factors such as pH, temperature, and the presence of other ions. Studies have shown that Magnesium ATP can degrade over time, leading to a decrease in its efficacy in biochemical reactions . Long-term exposure to Magnesium ATP in in vitro studies has demonstrated its role in maintaining cellular function and viability, although prolonged exposure may lead to adaptive changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of Magnesium ATP in animal models are dose-dependent. At physiological concentrations, Magnesium ATP supports normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic effects, such as disrupting ion homeostasis and inducing oxidative stress . Threshold effects have been observed, where a certain concentration of Magnesium ATP is required to elicit a biological response, beyond which adverse effects may occur .
Metabolic Pathways
Magnesium ATP is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It acts as a substrate for kinases in glycolysis, facilitating the phosphorylation of glucose and fructose-6-phosphate . In the citric acid cycle, Magnesium ATP is required for the activity of enzymes such as citrate synthase and isocitrate dehydrogenase . Additionally, Magnesium ATP is crucial for the production of ATP in oxidative phosphorylation, where it interacts with ATP synthase to generate energy .
Transport and Distribution
Within cells, Magnesium ATP is transported and distributed by various transporters and binding proteins. Magnesium ions are transported into cells via magnesium channels and transporters, such as TRPM7 and MagT1 . Once inside the cell, magnesium binds to ATP to form Magnesium ATP, which is then distributed to different cellular compartments where it is needed . The localization and accumulation of Magnesium ATP are regulated by cellular energy demands and metabolic activity .
Subcellular Localization
Magnesium ATP is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, it participates in glycolysis and other metabolic processes . In mitochondria, Magnesium ATP is involved in oxidative phosphorylation and energy production . In the nucleus, it plays a role in nucleic acid synthesis and gene expression . The subcellular localization of Magnesium ATP is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium ATP can be synthesized by combining magnesium salts with ATP in an aqueous solution. The reaction typically involves the use of magnesium chloride or magnesium sulfate as the magnesium source. The ATP is dissolved in water, and the magnesium salt is added slowly while maintaining the pH between 7.0 and 8.0 to ensure optimal binding of magnesium ions to ATP .
Industrial Production Methods: Industrial production of Magnesium ATP involves large-scale fermentation processes where ATP is extracted from microbial cultures. The extracted ATP is then purified and combined with magnesium salts under controlled conditions to form Magnesium ATP. The final product is subjected to rigorous quality control to ensure its purity and stability .
化学反应分析
Types of Reactions: Magnesium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. Hydrolysis of Magnesium ATP results in the release of energy, which is utilized in various cellular processes. Phosphorylation reactions involve the transfer of phosphate groups to other molecules, a critical step in many metabolic pathways .
Common Reagents and Conditions: Common reagents used in reactions involving Magnesium ATP include water, enzymes like ATPases, and other nucleotides. The reactions typically occur under physiological conditions, with temperatures ranging from 25°C to 37°C and pH levels between 6.5 and 8.0 .
Major Products Formed: The major products formed from the hydrolysis of Magnesium ATP are adenosine diphosphate (ADP) and inorganic phosphate (Pi). In phosphorylation reactions, the products vary depending on the specific substrate being phosphorylated .
相似化合物的比较
Calcium ATP: Similar to Magnesium ATP, Calcium ATP involves the binding of calcium ions to ATP.
Sodium ATP: Sodium ATP is another analogous compound where sodium ions bind to ATP.
Uniqueness of Magnesium ATP: Magnesium ATP is unique due to its widespread involvement in cellular metabolism and its essential role in stabilizing ATP. The specific coordination geometry of magnesium ions with ATP makes it particularly effective in facilitating enzymatic reactions and energy transfer processes .
属性
CAS 编号 |
1476-84-2 |
|---|---|
分子式 |
C10H16MgN5O13P3 |
分子量 |
531.49 g/mol |
IUPAC 名称 |
magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
KLHMIKHPGKEVJX-MCDZGGTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |
Key on ui other cas no. |
1476-84-2 |
Pictograms |
Irritant |
同义词 |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)
![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)

![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)








